维尔达格里普汀羧酸代谢物三氟乙酸盐

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate interacts with the DPP-4 enzyme, contributing to its hydrolysis . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells .

Cellular Effects

The effects of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate on cells are largely related to its role as a metabolite of vildagliptin, a DPP-4 inhibitor. DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine, and other tissues, as well as capillary endothelial cells and subsets of T lymphocytes . By inhibiting DPP-4, vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .

Molecular Mechanism

The molecular mechanism of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate involves its interaction with the DPP-4 enzyme. It is a substrate for DPP-4 and contributes to the hydrolysis of vildagliptin . This interaction with DPP-4 plays a key role in the regulation of insulin release and blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate can change over time. For instance, in a study involving 5/6 nephrectomized rats, vildagliptin showed increased plasma levels by 45.8%, and Vildagliptin Carboxy Acid Metabolite Trifluoroacetate by 7.51 times .

Metabolic Pathways

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is involved in the metabolic pathway of vildagliptin. It is formed from the hydrolysis of the cyano group on vildagliptin, a process catalyzed by DPP-4 .

Transport and Distribution

It is known that it is a substrate for the organic anion transporter 3 (OAT3) .

化学反应分析

维尔达格列净羧酸代谢物会经历几种类型的化学反应:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 还原反应可以将羧酸基团转化为醇基团。

取代: 该化合物可以进行取代反应,特别是在羧酸基团处,形成酯或酰胺。

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及各种用于取代反应的亲核试剂 . 生成的主要产物取决于所用反应条件和试剂。

相似化合物的比较

与其他DPP-4抑制剂相比,维尔达格列净羧酸代谢物是独特的,因为它具有特定的结构和代谢途径 . 类似的化合物包括:

西格列汀: 另一种用于治疗2型糖尿病的DPP-4抑制剂。

沙格列汀: 一种具有不同化学结构但作用机制类似的DPP-4抑制剂。

利格列汀: 一种不会被广泛代谢并以原形从尿液中排泄的DPP-4抑制剂。

属性

IUPAC Name |

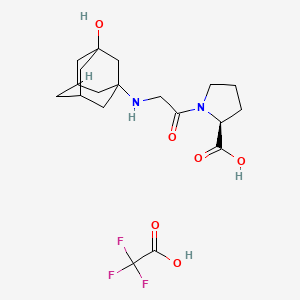

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSYESQESYWANO-CSDSSYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-41-0 | |

| Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。